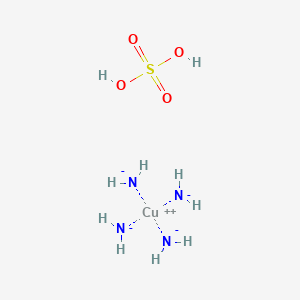

Tetraamminecopper(2+) sulfate

Descripción general

Descripción

Tetraamminecopper(2+) sulfate, also known as tetraammineaquacopper(2+) sulfate, is an inorganic complex compound with the formula [Cu(NH3)4(H2O)]SO4. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(2+) cation). It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraamminecopper(2+) sulfate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(2+) sulfate pentahydrate, followed by precipitation of the product with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the preparation involves dissolving copper(2+) sulfate pentahydrate in water, followed by the addition of concentrated ammonia solution. The mixture is then cooled, and the product is precipitated using ethanol. The crystals are filtered, washed with cold ethanol, and dried .

Análisis De Reacciones Químicas

Hydrolysis and Ammonia Release

The compound undergoes hydrolysis in moist air, releasing ammonia and forming copper(II) sulfate :

Key Factors :

-

Humidity : Accelerates hydrolysis by displacing NH₃ ligands with H₂O.

-

Temperature : Decomposition occurs at 120°C, producing NH₃ gas .

| Condition | Products | Reaction Rate |

|---|---|---|

| Ambient air (25°C) | CuSO₄, NH₃, H₂O | Slow |

| Heated (120°C) | NH₃ gas, residual CuSO₄ | Rapid |

Ligand Exchange Reactions

The labile ammonia ligands enable substitution with other anions:

Chloride Ion Substitution

In HCl, NH₃ ligands are replaced by Cl⁻, forming tetrachlorocuprate(II) :

Hydroxide Precipitation

Excess OH⁻ displaces NH₃, precipitating Cu(OH)₂ :

Reversibility : Adding NH₃ redissolves the precipitate, regenerating the tetraammine complex .

Acid-Base Equilibrium

The complex participates in pH-dependent equilibria. Adding H₂SO₄ reverses its formation :

Mechanism : H⁺ protonates NH₃, shifting the equilibrium toward hexaaquacopper(II).

Thermal Decomposition

Heating above 120°C yields CuO and SO₃ :

Thermogravimetric Data :

Oxidation by Permanganate

In acidic conditions, reacts with KMnO₄ to form Mn²⁺ and Cu²⁺ :

Iodometric Titration

Used to quantify Cu²⁺ via reaction with I⁻ :

Liberated I₂ is titrated with Na₂S₂O₃ for stoichiometric analysis.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Tetraamminecopper(II) sulfate can be synthesized by adding concentrated ammonia to a saturated solution of copper(II) sulfate pentahydrate, followed by precipitation with ethanol or isopropanol. The reaction can be represented as:

This compound is characterized by its solubility in water and its ability to release ammonia upon standing in air. The complex exhibits a square pyramidal geometry with bond lengths of approximately 210 pm for Cu-N and 233 pm for Cu-O, as determined by X-ray crystallography .

Chemical Research Applications

Tetraamminecopper(II) sulfate is utilized in various chemical research applications due to its unique properties:

- Complexation Studies : The compound serves as a model for studying metal-ligand interactions and the behavior of transition metal complexes in solution.

- Catalysis : It has been explored as a catalyst in organic reactions, particularly in oxidation processes where copper plays a significant role.

- Analytical Chemistry : Due to its distinct color change upon reaction with different compounds, it is used in colorimetric assays to detect copper ions in solutions .

Textile Industry

The brilliant dark blue color of tetraamminecopper(II) sulfate makes it valuable in the textile industry:

- Fabric Dyeing : It is employed as a dye for fabrics, providing vibrant colors that are resistant to fading.

- Printing Inks : The compound is used in textile printing formulations due to its solubility and compatibility with various materials .

Agriculture

In agricultural applications, tetraamminecopper(II) sulfate has several uses:

- Fungicide : It acts as a fungicide in crop protection, helping to control fungal diseases on plants.

- Pesticide : The compound is utilized as a pesticide due to its ability to bind essential nutrients like iron and calcium, enhancing the efficacy of other agricultural chemicals .

Material Science

Tetraamminecopper(II) sulfate finds applications in material science:

- Schweizer's Reagent : It is closely related to Schweizer's reagent, which dissolves cellulose and is crucial in the production of cuprammonium rayon—a fiber used in textiles .

- Corrosion Studies : The compound's interaction with metals has been studied for understanding corrosion mechanisms, particularly "season cracking" in brass and copper alloys exposed to ammonia .

Case Study 1: Textile Dyeing

A study conducted on the use of tetraamminecopper(II) sulfate in dyeing cotton fabrics demonstrated that varying concentrations could yield different shades of blue. The optimal concentration was found to be 0.5% (w/v), resulting in deep blue hues that maintained colorfastness even after multiple washes.

Case Study 2: Agricultural Efficacy

Research on the fungicidal properties of tetraamminecopper(II) sulfate indicated significant effectiveness against common fungal pathogens like Fusarium and Botrytis. Field trials showed a reduction in disease incidence by up to 60% when applied at recommended rates.

Mecanismo De Acción

The mechanism of action of tetraamminecopper(2+) sulfate involves the coordination of ammonia molecules to the copper(2+) ion, forming a stable complex. This complex can interact with various molecular targets, including enzymes and proteins, affecting their activity and function. The pathways involved include the formation of coordination bonds between the copper ion and nitrogen atoms of the ammonia molecules .

Comparación Con Compuestos Similares

Tetraamminecopper(2+) iodide monohydrate: Similar structure but with iodide as the anion.

Schweizer’s reagent: Used in the production of rayon, closely related in terms of chemical composition.

Uniqueness: Tetraamminecopper(2+) sulfate is unique due to its specific coordination geometry and its applications in various fields, including its role in the production of cellulose fibers and its use as a reagent in chemical synthesis .

Propiedades

Número CAS |

14283-05-7 |

|---|---|

Fórmula molecular |

CuH12N4O4S |

Peso molecular |

227.73 g/mol |

Nombre IUPAC |

copper;azane;sulfate |

InChI |

InChI=1S/Cu.4H3N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H3;(H2,1,2,3,4)/q+2;;;;;/p-2 |

Clave InChI |

MJIHMGIXWVSFTF-UHFFFAOYSA-L |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] |

SMILES canónico |

N.N.N.N.[O-]S(=O)(=O)[O-].[Cu+2] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.